BENGHE Foundational & Exploratory

Check Availability & Pricing

"2-Oxazolemethanol CAS number and IUPAC
nomenclature"

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 2-Oxazolemethanol

Cat. No.: B157027

An In-depth Technical Guide to 2-(Chloromethyl)oxazole: A Key Intermediate in Medicinal
Chemistry

Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of the
Oxazole Moiety and the Utility of 2-
(Chloromethyl)oxazole

The oxazole ring is a cornerstone in medicinal chemistry, appearing in a multitude of natural
products and synthetic pharmaceuticals. Its unique electronic properties and ability to act as a
bioisostere for esters and amides make it a privileged scaffold in drug design. 2-
(Chloromethyl)oxazole emerges as a particularly valuable and versatile building block for the
synthesis of more complex oxazole-containing molecules. Its reactivity as a benzylic-like halide
allows for facile nucleophilic substitution, providing a direct route to a wide array of
functionalized derivatives.

This guide provides an in-depth exploration of 2-(Chloromethyl)oxazole, focusing on its
synthesis, reactivity, and applications, with a particular emphasis on practical, field-proven
insights for researchers and drug development professionals.

Core Properties and Identification
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A precise understanding of a compound's fundamental properties is critical for its effective use
in synthesis and for ensuring safety and reproducibility.

Property Value Source
IUPAC Name 2-(Chloromethyl)oxazole N/A
CAS Number 50470-73-0

Molecular Formula C4HACINO

Molecular Weight 117.53 g/mol

Boiling Point 76-78 °C at 25 mmHg

Appearance Colorless to light yellow liquid

Synthesis of 2-(Chloromethyl)oxazole: A
Mechanistic Perspective

The reliable synthesis of 2-(Chloromethyl)oxazole is paramount for its application. A common
and effective method involves the chlorination of 2-methyl-1,3-oxazole.

Experimental Protocol: Chlorination of 2-Methyl-1,3-
Oxazole

Objective: To synthesize 2-(chloromethyl)oxazole via radical chlorination of 2-methyl-1,3-
oxazole.

Materials:

2-Methyl-1,3-oxazole

N-Chlorosuccinimide (NCS)

Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) (radical initiator)

Carbon tetrachloride (CCl4) or other suitable anhydrous, non-polar solvent
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Anhydrous sodium sulfate or magnesium sulfate

Rotary evaporator

Magnetic stirrer and heating mantle

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:

» Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic
stirrer, a condenser, and a dropping funnel, dissolve 2-methyl-1,3-oxazole in anhydrous
carbon tetrachloride.

e Initiator Addition: Add a catalytic amount of benzoyl peroxide or AIBN to the reaction mixture.

o Chlorinating Agent Addition: Dissolve N-chlorosuccinimide in carbon tetrachloride and add it
dropwise to the reaction mixture at reflux. The reaction is typically initiated by heating.

» Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography
(TLC) or gas chromatography-mass spectrometry (GC-MS).

o Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the
succinimide byproduct.

o Extraction and Drying: Wash the filtrate with water and brine. Dry the organic layer over
anhydrous sodium sulfate or magnesium sulfate.

 Purification: Remove the solvent under reduced pressure using a rotary evaporator. The
crude product can be purified by vacuum distillation to yield pure 2-(chloromethyl)oxazole.

Causality Behind Experimental Choices:

o Anhydrous Conditions: The use of flame-dried glassware and anhydrous solvent is crucial to
prevent the hydrolysis of N-chlorosuccinimide and the desired product.

o Radical Initiator: BPO or AIBN is necessary to initiate the radical chain reaction for the
chlorination of the methyl group.
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e |nert Solvent: Carbon tetrachloride is a classic choice for radical reactions due to its
inertness, though safer alternatives should be considered.

o Workup: The aqueous workup removes the water-soluble byproducts, and the brine wash
aids in the separation of the organic and aqueous layers.

Reaction Mechanism Workflow
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Radical Chlorination of 2-Methyl-1,3-Oxazole
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Caption: Radical chlorination mechanism.
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Applications in Drug Development: A Gateway to
Functionalized Oxazoles

The primary utility of 2-(chloromethyl)oxazole lies in its ability to serve as an electrophile in
nucleophilic substitution reactions. This opens up a vast chemical space for the synthesis of
diverse oxazole derivatives.

Nucleophilic Substitution Workflow

Nucleophilic Substitution with 2-(Chloromethyl)oxazole
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Caption: General nucleophilic substitution.

Examples of Nucleophilic Substitution Reactions:

o Ether Synthesis: Reaction with alkoxides or phenoxides yields corresponding ethers.

o Amine Alkylation: Reaction with primary or secondary amines provides access to a variety of
substituted aminomethyl oxazoles.

o Thioether Synthesis: Reaction with thiolates results in the formation of thioethers.

» Cyanation: Reaction with cyanide salts introduces a nitrile group, which can be further
elaborated.

These reactions are fundamental in the construction of more complex molecules, including
those with potential biological activity. The oxazole core, coupled with the diverse functionalities
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introduced via the chloromethyl group, allows for the fine-tuning of physicochemical properties
such as solubility, lipophilicity, and metabolic stability, which are critical in drug design.

Safety and Handling

2-(Chloromethyl)oxazole is a reactive electrophile and should be handled with appropriate care
in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles,
gloves, and a lab coat, is mandatory. It is classified as an irritant and may be harmful if inhaled,
ingested, or absorbed through the skin. Refer to the Safety Data Sheet (SDS) for
comprehensive safety information.

Conclusion

2-(Chloromethyl)oxazole is a high-value intermediate for the synthesis of functionalized
oxazoles. Its straightforward synthesis and versatile reactivity make it an indispensable tool for
medicinal chemists and researchers in drug discovery. A thorough understanding of its
properties, synthesis, and handling is essential for its effective and safe utilization in the
laboratory.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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